molecular formula C14H20O3 B8619685 Methyl 4-hydroxy-3,5-diisopropylbenzoate

Methyl 4-hydroxy-3,5-diisopropylbenzoate

Cat. No.: B8619685
M. Wt: 236.31 g/mol
InChI Key: IKNKDQCUTSWYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-3,5-diisopropylbenzoate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 4-hydroxy-3,5-di(propan-2-yl)benzoate

InChI

InChI=1S/C14H20O3/c1-8(2)11-6-10(14(16)17-5)7-12(9(3)4)13(11)15/h6-9,15H,1-5H3

InChI Key

IKNKDQCUTSWYAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbon tetrachloride (28 mL) was added dropwise to a mixture of 2,6-diisopropylphenol (37.5 mL), copper powder (2 g), methanol (150 mL), and 40% aqueous solution of sodium hydroxide (150 mL), at 40–50° C. The reaction temperature was warmed to about 60° C., and the resulting mixture was allowed to stir for 4 hours. The mixture was poured into water and extracted with toluene (3×). The combined organics were washed (brine), dried over sodium sulfate and concentrated. Chromatography with ethyl ether:hexanes as the eluent (gradient 5/95 to 8/92) provided material that precipitated as a white solid upon addition of hexane. The white solid was collected by filtration to provide the title compound (1.06 g); 1H-NMR(CDCl3) δ=1.29 (d, 12H, CH(CH3)2), 3.16 (m, 2H, CH (CH3)2), 3.87 (S, 3H, OCH3), 5.22 (S, 1H, OH), 7.78 (S, 2H, ArH).
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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